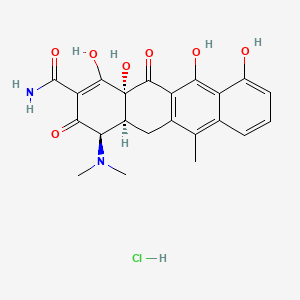

4-Epianhydrotetracycline hydrochloride

Übersicht

Beschreibung

4-Epianhydrotetracycline hydrochloride is a degradation product of tetracyclines, which are widely used as antibiotics. This compound is formed through the epimerization of tetracycline and subsequent dehydration at the C6 position, leading to the aromatization of the B ring . It is known for its higher toxicity compared to tetracycline and doxycycline .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 4-Epianhydrotetracycline hydrochloride involves the degradation of tetracycline. This process can be monitored using high-performance liquid chromatography (HPLC) methods. The HPLC method uses a 4.6 × 150 mm column packed with 3 μm resin and an acetonitrile/ammonium dihydrogen orthophosphate pH 2.2 mobile phase .

Industrial Production Methods

Industrial production of this compound typically involves the use of tetracycline hydrochloride as the starting material. The degradation process is controlled and monitored to ensure the formation of the desired product. The use of modern HPLC and ultra HPLC (UHPLC) methods allows for efficient and precise monitoring of the degradation process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Epianhydrotetracycline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation and degradation.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include ammonium oxalate, dimethylformamide, and dibasic ammonium phosphate. The reaction conditions often involve specific pH levels and temperatures to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound include various degradation products that are monitored using chromatographic techniques. These products are essential for understanding the stability and toxicity of the compound .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Background

4-Epianhydrotetracycline hydrochloride, with the CAS number 4465-65-0, is a secondary degradation product derived from tetracycline through epimerization and dehydration at the C6 position. It exhibits a molecular formula of and a molecular weight of approximately 462.88 g/mol. Its structural modifications contribute to its unique biological activities, including higher toxicity levels compared to its parent compound and other derivatives like doxycycline .

Scientific Research Applications

1. Antibiotic Stability Monitoring:

this compound serves as a secondary standard for monitoring the stability and degradation of tetracycline antibiotics in pharmaceutical formulations. Its role is crucial in quality control processes within laboratories, ensuring that the active components maintain their efficacy over time .

2. Molecular Biology:

The compound is utilized in molecular biology for studying gene expression systems, particularly those involving the tet operon in Escherichia coli. Its reduced toxicity to E. coli makes it suitable for applications involving genetic manipulation and vector systems that require tetracycline resistance .

3. Veterinary Medicine Research:

In veterinary contexts, this compound is employed to assess antibiotic efficacy and safety profiles in various animal models. This application supports the development of veterinary pharmaceuticals that are both effective and safe for animal health .

Case Studies and Research Findings

Case Study 1: Antibiotic Efficacy in Animal Models

A study investigated the effects of this compound on bacterial infections in livestock. Results indicated that while it exhibited higher toxicity levels than standard tetracyclines, its selective application led to effective treatment outcomes without significant adverse effects on animal health .

Case Study 2: Stability Testing in Pharmaceutical Formulations

Research conducted on various tetracycline formulations highlighted the importance of using this compound as a reference standard. The findings emphasized its utility in assessing the degradation pathways of tetracyclines under different environmental conditions, thereby aiding in formulation stability studies .

Wirkmechanismus

The mechanism of action of 4-Epianhydrotetracycline hydrochloride involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This leads to the bacteriostatic effect, preventing the growth and multiplication of bacteria. The compound targets the 30S ribosomal subunit, interfering with the attachment of aminoacyl-tRNA to the mRNA-ribosome complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tetracycline hydrochloride: A widely used antibiotic with a similar structure but lower toxicity.

Doxycycline: Another tetracycline derivative with lower toxicity compared to 4-Epianhydrotetracycline hydrochloride.

Anhydrotetracycline hydrochloride: A degradation product of tetracycline with similar properties.

Uniqueness

This compound is unique due to its higher toxicity and specific degradation pathway. Its formation through epimerization and dehydration distinguishes it from other tetracycline derivatives .

Biologische Aktivität

4-Epianhydrotetracycline hydrochloride (EATC) is a degradation product of tetracycline, formed through epimerization and dehydration processes. This compound exhibits notable biological activity, particularly in its effects on bacterial inhibition and cellular toxicity. Below, we will explore its biological activities, including antimicrobial properties, cytotoxic effects, and relevant case studies.

- Molecular Formula : C₂₂H₂₃ClN₂O₇

- Molecular Weight : 462.88 g/mol

- CAS Number : 4465-65-0

Antimicrobial Activity

EATC has demonstrated significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for EATC are as follows:

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Shewanella spp. | 2 |

| Escherichia coli | 1 |

| Pseudomonas aeruginosa | 64 |

These values indicate that EATC is particularly effective against E. coli and Shewanella spp., suggesting its potential utility in treating infections caused by these pathogens .

Cytotoxic Effects

Research has shown that EATC exhibits cytotoxic effects, particularly in zebrafish embryos, which are often used as a model organism for developmental toxicity studies. The following findings highlight its impact:

- Lethal Concentration (LC50) : The LC50 value for EATC in zebrafish embryos is approximately 29.13 mg/L after 96 hours of exposure.

- Embryonic Malformation : An EC50 value of 8.57 mg/L was observed for malformations in zebrafish embryos.

- Induction of Apoptosis : At concentrations ranging from 0 to 20 mg/L, EATC significantly induced apoptosis, with a notable increase in reactive oxygen species (ROS) levels and malondialdehyde (MDA) concentration .

Apoptosis Analysis

A detailed analysis of apoptosis induced by EATC was conducted on zebrafish embryos:

| Concentration (mg/L) | Percentage of Embryos Showing Apoptosis |

|---|---|

| 0 | 0% |

| 1.25 | 20% |

| 2.5 | 33.33% |

| 5 | 50% |

| 10 | 60% |

| 20 | 66.67% |

This dose-dependent response underscores the compound's potential as a toxic agent in aquatic environments .

Case Studies and Research Findings

- Oxidative Stress Study : A study by Wang et al. (2021) examined the oxidative stress effects of EATC on zebrafish embryos, reporting increased ROS levels and lipid peroxidation markers (MDA) at higher concentrations .

- Developmental Toxicity Analysis : Another study by Wang et al. (2020) focused on the developmental impacts of EATC on zebrafish, emphasizing the compound's ability to induce significant morphological changes during early embryonic development .

- Toxicity Comparison with Other Tetracyclines : Research indicates that EATC has approximately 250-fold higher toxicity compared to tetracycline and doxycycline, highlighting its potential risks associated with degradation products in pharmaceutical formulations .

Eigenschaften

IUPAC Name |

(4R,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O7.ClH/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28;/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30);1H/t11-,16+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFAOPCHYIJPHJ-MOMXNFOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873790 | |

| Record name | 4-Epianhydrotetracycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4465-65-0 | |

| Record name | 4-Epianhydrotetracycline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004465650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Epianhydrotetracycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-EPIANHYDROTETRACYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Y7HM8DBA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.